molecular formula C21H20N6 B2412620 N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine CAS No. 946350-34-1

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine

Cat. No.: B2412620
CAS No.: 946350-34-1
M. Wt: 356.433
InChI Key: GBXXVAXDHUUVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Scientific Research Applications

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pteridine precursors with phenyl and phenylpropyl amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family, which serves as a core structure for many derivatives.

    Phenylpteridine: A similar compound with a phenyl group attached to the pteridine core.

    Phenylpropylpteridine: Another related compound with a phenylpropyl group attached to the pteridine core.

Uniqueness

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is unique due to the presence of both phenyl and phenylpropyl groups, which can enhance its chemical reactivity and potential applications. This combination of functional groups can provide distinct advantages in terms of binding affinity, specificity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

4-N-phenyl-2-N-(3-phenylpropyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-8-16(9-4-1)10-7-13-24-21-26-19-18(22-14-15-23-19)20(27-21)25-17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXXVAXDHUUVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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